2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate
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Overview
Description
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate is a synthetic organic compound belonging to the family of phenoxy herbicides. It is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings . This compound is known for its selective, systemic action, making it effective in targeting unwanted vegetation without harming desired crops.
Preparation Methods
The synthesis of 2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2,2,4-trimethylpentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation .
Industrial production methods often involve similar steps but on a larger scale. The process includes mixing 2,4-dichlorophenoxyacetic acid with 2,2,4-trimethylpentanol in the presence of a catalyst, followed by reflux and dehydration. The reaction is typically carried out for several hours, and the product is obtained through distillation and purification .
Chemical Reactions Analysis
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to yield 2,4-dichlorophenoxyacetic acid and 2,2,4-trimethylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones and other oxidized products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops such as wheat, corn, and rice.
Environmental Science: The compound is studied for its environmental impact, including its persistence in soil and water and its effects on non-target organisms.
Mechanism of Action
The herbicidal action of 2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic the natural plant hormone auxin. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound increases the biosynthesis and production of ethylene, causing damage to the vascular tissue and leading to the plant’s demise .
Comparison with Similar Compounds
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different ester forms.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications but different chemical structure and properties.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with similar herbicidal properties but different chemical structure.
The uniqueness of this compound lies in its specific ester form, which provides distinct physical and chemical properties, such as volatility and solubility, making it suitable for particular applications .
Properties
CAS No. |
57535-27-0 |
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Molecular Formula |
C16H22Cl2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H22Cl2O3/c1-11(2)8-16(3,4)10-21-15(19)9-20-14-6-5-12(17)7-13(14)18/h5-7,11H,8-10H2,1-4H3 |
InChI Key |
ZMKNBOQOQZVLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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